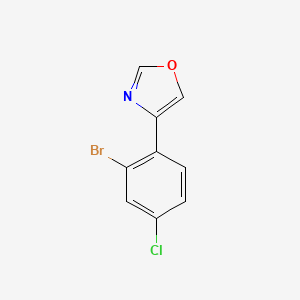

4-(2-Bromo-4-chlorophenyl)oxazole

Description

Contextualization within Oxazole (B20620) Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a cornerstone in medicinal chemistry and materials science due to its rigid, planar structure and its ability to participate in various non-covalent interactions. researchgate.net Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.gov The versatility of the oxazole core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties. nih.gov The introduction of substituents, such as the 2-bromo-4-chlorophenyl group at the C4 position, significantly influences the electronic nature and reactivity of the oxazole ring, opening up new avenues for chemical exploration.

The synthesis of the oxazole ring itself can be achieved through various classical methods, such as the Robinson-Gabriel synthesis, which involves the cyclization of 2-acylaminoketones, and the reaction of α-halogenoketones with amides. researchgate.net More contemporary methods focus on developing more efficient and regioselective syntheses of substituted oxazoles. researchgate.netrsc.org

Significance of Aryl Halide Heterocycles in Synthetic Organic Chemistry

Aryl halide heterocycles, such as 4-(2-Bromo-4-chlorophenyl)oxazole, are exceptionally important intermediates in modern organic synthesis. The presence of halogen atoms (bromine and chlorine) on the phenyl ring provides reactive handles for a multitude of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, are fundamental for the construction of new carbon-carbon and carbon-heteroatom bonds.

The differential reactivity of the C-Br and C-Cl bonds in this compound is of particular synthetic utility. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This chemoselectivity allows for sequential, site-selective modifications of the molecule, enabling the synthesis of complex, highly functionalized derivatives. For instance, a Suzuki coupling could be performed selectively at the C-Br position, leaving the C-Cl bond intact for a subsequent transformation. This stepwise functionalization is a powerful strategy in the assembly of intricate molecular architectures.

Overview of Research Imperatives for Substituted Oxazoles

The primary driving force behind the research into substituted oxazoles, including this compound, is the quest for new molecules with enhanced biological efficacy and novel material properties. In medicinal chemistry, the focus is on synthesizing libraries of oxazole derivatives to screen for potential drug candidates. Studies have shown that the presence of halogen atoms on phenyl rings attached to a heterocyclic core can significantly enhance biological activity. nih.govresearchgate.net Halogenated compounds can exhibit improved metabolic stability and membrane permeability, which are desirable properties for drug candidates.

The research imperatives for a compound like this compound would therefore include:

Exploration of its synthetic utility: Developing and optimizing conditions for selective cross-coupling reactions at the bromine and chlorine positions to create a diverse range of derivatives.

Investigation of its biological profile: Screening the parent compound and its derivatives for various biological activities, such as anticancer, antibacterial, and antifungal properties. nih.gov Structure-activity relationship (SAR) studies would be crucial to identify the key structural features responsible for any observed activity.

Development of novel materials: Investigating the potential of its derivatives in the field of materials science, for example, as components of organic light-emitting diodes (OLEDs) or as fluorescent probes, leveraging the aromatic and heterocyclic nature of the core structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1869947-75-0 | sci-hub.se |

| Molecular Formula | C9H5BrClNO | researchgate.net |

| Molecular Weight | 258.50 g/mol | researchgate.net |

| SMILES | Clc1ccc(-c2cocn2)c(Br)c1 | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrClNO |

|---|---|

Molecular Weight |

258.50 g/mol |

IUPAC Name |

4-(2-bromo-4-chlorophenyl)-1,3-oxazole |

InChI |

InChI=1S/C9H5BrClNO/c10-8-3-6(11)1-2-7(8)9-4-13-5-12-9/h1-5H |

InChI Key |

ZWTQUUBOMLAWAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C2=COC=N2 |

Origin of Product |

United States |

Mechanistic Investigations of Formation and Transformation Reactions

Elucidation of Reaction Intermediates

The formation of the oxazole (B20620) ring, a key structural motif, often proceeds through highly reactive and transient intermediates. While direct detection of these species for the specific synthesis of 4-(2-bromo-4-chlorophenyl)oxazole is not extensively documented, mechanistic studies on analogous systems provide significant insights into the putative species involved.

The synthesis of 4-substituted oxazoles can involve several key intermediates, with their formation being dependent on the chosen synthetic route.

Nitrilium Adducts: In acid-catalyzed cyclizations, such as the Robinson-Gabriel synthesis, which utilizes a 2-acylamino-ketone precursor, a nitrilium ion is a commonly proposed intermediate. For the formation of this compound, this would involve the dehydration of an N-(1-(2-bromo-4-chlorophenyl)-2-oxoethyl)amide. The acid catalyst protonates the amide oxygen, facilitating the elimination of water and subsequent cyclization initiated by the attack of the enolized ketone onto the electrophilic nitrilium carbon.

Gold-α-Oxocarbenes: In modern synthetic methodologies, gold catalysis has emerged as a powerful tool for the formation of oxazoles. The gold(I)-catalyzed reaction between terminal alkynes and suitable oxygen-atom transfer reagents can proceed via a putative gold-α-oxocarbene intermediate. researchgate.netsci-hub.se For the synthesis of a 2,4-disubstituted oxazole, this intermediate can be generated from a terminal alkyne and a carboxamide. organic-chemistry.org A mechanistic study using mass spectrometry has provided evidence for the existence of these elusive gold(I) α-oxocarbenes. sci-hub.se The study revealed that the formation of the oxazole product is in competition with the formation of other adducts, highlighting the reactive nature of the carbene intermediate. sci-hub.se The use of bidentate phosphine (B1218219) ligands can temper the reactivity of the in-situ generated gold carbenes, leading to higher chemoselectivity. organic-chemistry.org

| Putative Intermediate | Synthetic Route | Role |

| Nitrilium Adduct | Robinson-Gabriel Synthesis | Electrophilic species that undergoes intramolecular cyclization. |

| Gold-α-Oxocarbene | Gold-Catalyzed Alkyne-Carboxamide Annulation | Highly reactive species that reacts with the amide to form the oxazole ring. organic-chemistry.org |

The efficiency of oxazole ring formation is often enhanced by the use of activating agents that promote the key cyclodehydration step.

Trifluoroacetic Anhydride (B1165640) and Trifluoromethanesulfonic Acid: In the Robinson-Gabriel synthesis and related methods, strong dehydrating agents are employed. Trifluoroacetic anhydride is a common reagent used for the cyclodehydration of α-acylamino ketones. wikipedia.orgnih.gov Similarly, Brønsted acids like trifluoromethanesulfonic acid (TfOH) can catalyze the cyclization of α-diazoketones with amides to form 2,4-disubstituted oxazoles. nih.govchemicalbook.com These reagents function by activating the amide carbonyl group towards intramolecular nucleophilic attack. The solvent can have a significant effect on reactions employing these activators, with ethereal solvents often favoring the desired cyclative mechanism. idexlab.com

Intramolecular Cyclization vs. Intermolecular Reactions

The synthetic utility of this compound is significantly enhanced by its potential to undergo selective palladium-catalyzed reactions at the carbon-bromine bond. This functionality allows for the introduction of new molecular complexity through either intramolecular cyclization or intermolecular cross-coupling reactions. The competition between these two pathways is a critical aspect of its reactivity, governed by a combination of factors including the nature of the substrate, reaction conditions, and the catalytic system employed.

A key determinant in directing the reaction pathway is the presence of a suitably positioned reactive group within the same molecule for an intramolecular process to occur. For instance, if the oxazole nitrogen or another part of the molecule is appended with a substituent containing an alkene or alkyne moiety, an intramolecular Heck-type reaction can be envisioned. In this scenario, the palladium catalyst would oxidatively add to the C-Br bond, followed by coordination of the intramolecular π-system and subsequent migratory insertion to form a new cyclic structure.

Conversely, in the absence of an internal reaction partner, or under conditions that favor bimolecular interactions, intermolecular reactions will predominate. These typically involve the palladium-catalyzed cross-coupling of the aryl bromide with an external reagent, such as a boronic acid (Suzuki coupling), an organotin reagent (Stille coupling), or an alkene (intermolecular Heck reaction).

Factors Influencing the Reaction Pathway:

Several key parameters can be manipulated to selectively favor either intramolecular cyclization or intermolecular reactions:

Concentration: Intramolecular reactions are generally favored at low substrate concentrations, as this reduces the probability of intermolecular encounters. High concentrations, on the other hand, promote intermolecular coupling.

Nature of the Tether (for intramolecular reactions): The length and flexibility of the chain connecting the aryl bromide to the reactive π-system play a crucial role. The formation of sterically favored 5- or 6-membered rings is often preferred in intramolecular cyclizations.

Catalyst and Ligands: The choice of the palladium catalyst and its associated ligands can significantly influence the outcome. Bulky ligands can sterically hinder intermolecular reactions, thereby promoting intramolecular pathways. Conversely, ligands that facilitate rapid transmetalation will favor intermolecular cross-coupling reactions like the Suzuki coupling.

Reaction Temperature: The activation energies for intramolecular and intermolecular processes may differ, allowing for temperature to be used as a tool to control selectivity.

Nature of the Intermolecular Coupling Partner: The reactivity and concentration of the external coupling partner in intermolecular reactions are also critical. A highly reactive boronic acid in a Suzuki coupling, for example, can effectively compete with a potential intramolecular pathway.

Mechanistic Considerations:

The general mechanism for palladium-catalyzed reactions of this compound involves the oxidative addition of the palladium(0) catalyst to the aryl-bromine bond, which is more reactive than the aryl-chlorine bond. This forms a palladium(II) intermediate.

In Intramolecular Cyclization (e.g., Heck-type): The tethered alkene or alkyne then coordinates to the palladium center, followed by migratory insertion of the π-bond into the palladium-carbon bond. A subsequent β-hydride elimination step regenerates the double bond within the newly formed ring and produces a palladium-hydride species, which, upon reductive elimination with a base, regenerates the Pd(0) catalyst.

In Intermolecular Reactions (e.g., Suzuki Coupling): Following the oxidative addition, a transmetalation step occurs with the organometallic coupling partner (e.g., an organoboron compound). This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.

Hypothetical Research Findings:

While specific experimental data for the competitive reactions of this compound is not extensively available in the reviewed literature, we can present hypothetical data based on established principles of palladium catalysis to illustrate the concepts. Consider a hypothetical substrate, 4-(2-Bromo-4-chlorophenyl)-N-allyloxazole-2-carboxamide , where an allyl group is tethered to the oxazole ring, providing a site for intramolecular cyclization.

The table below illustrates how reaction conditions could influence the product distribution between intramolecular cyclization and an intermolecular Suzuki coupling with phenylboronic acid.

| Entry | Catalyst | Ligand | Base | Solvent | Concentration | Temp (°C) | Product Ratio (Intramolecular : Intermolecular) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 0.1 M | 100 | 30 : 70 |

| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 0.01 M | 100 | 75 : 25 |

| 3 | Pd₂(dba)₃ | P(o-tol)₃ | Cs₂CO₃ | Dioxane | 0.01 M | 80 | 90 : 10 |

| 4 | Pd(PPh₃)₄ | - | Na₂CO₃ | DMF | 0.1 M | 120 | 15 : 85 |

This data is illustrative and intended to demonstrate the principles of reaction control.

In this hypothetical scenario:

Decreasing the concentration (Entry 2 vs. 1) favors the intramolecular cyclization product .

The use of a bulkier phosphine ligand like P(o-tol)₃ (Entry 3) can also enhance the yield of the intramolecular product by sterically disfavoring the approach of the intermolecular coupling partner.

Higher concentrations and temperatures (Entry 4) would likely favor the intermolecular Suzuki coupling product .

The selective functionalization of the carbon-bromine bond over the carbon-chlorine bond is a well-established principle in palladium catalysis due to the lower bond dissociation energy of the C-Br bond. This allows for the transformations discussed above to occur chemoselectively at the bromine-substituted position.

Further detailed mechanistic studies, including kinetic analysis and computational modeling, would be necessary to fully elucidate the intricate balance between these competing pathways for this compound and its derivatives.

Advanced Spectroscopic and Analytical Characterization of 4 2 Bromo 4 Chlorophenyl Oxazole

High-Resolution Mass Spectrometry for Molecular Identification and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides the high-mass-accuracy measurement of ions, which allows for the determination of elemental compositions. For a compound such as 4-(2-Bromo-4-chlorophenyl)oxazole, with its distinct isotopic signatures of bromine and chlorine, HRMS is particularly powerful.

Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry (GC × GC-HRTofMS)

Comprehensive two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC × GC-HRTofMS) offers exceptional separation and identification capabilities for complex mixtures, including those containing halogenated compounds. beilstein-journals.org This technique would be highly effective in isolating this compound from a sample matrix, providing a clean mass spectrum for analysis. The high resolving power of the time-of-flight analyzer allows for the accurate mass measurement of the molecular ion, which is crucial for confirming its elemental formula (C₉H₅BrClNO). The presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic cluster for the molecular ion peak, which can be precisely predicted and matched.

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound

| m/z (nominal) | Isotope Combination | Relative Abundance (%) |

| 257 | C₉H₅⁷⁹Br³⁵ClNO | ~75 |

| 259 | C₉H₅⁸¹Br³⁵ClNO / C₉H₅⁷⁹Br³⁷ClNO | ~100 |

| 261 | C₉H₅⁸¹Br³⁷ClNO | ~25 |

This table represents a simplified prediction. Actual HRMS would resolve these peaks to several decimal places.

Tandem Mass Spectrometry (MS/MS) and Neutral Loss Scanning for Organohalogen Compounds

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS experiments can reveal characteristic fragmentation pathways. Neutral loss scanning, a specific MS/MS technique, can be employed to selectively detect compounds that lose a specific neutral fragment. nih.gov For instance, a neutral loss scan for 79 Da (Br) or 35 Da (Cl) could selectively identify halogenated compounds within a complex mixture. nih.gov

Common fragmentation pathways for this molecule would likely involve the cleavage of the oxazole (B20620) ring and the loss of the halogen atoms. The initial fragmentation could involve the loss of CO (28 Da) or HCN (27 Da) from the oxazole ring. Subsequent fragmentation would likely show the loss of bromine and chlorine radicals.

Negative Chemical Ionization Mass Spectrometry

Negative chemical ionization (NCI) is a soft ionization technique that is particularly sensitive for electrophilic compounds, such as organohalogens. beilstein-journals.org NCI-MS of this compound would likely result in the formation of a prominent molecular anion [M]⁻ or fragment ions corresponding to the loss of a proton. This technique can offer enhanced selectivity and sensitivity for detecting such compounds in complex environmental or biological matrices. beilstein-journals.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional and multi-dimensional NMR experiments can provide a complete picture of the carbon-hydrogen framework and the connectivity of atoms within this compound.

One-Dimensional NMR (¹H, ¹³C) for Backbone Characterization

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the phenyl and oxazole rings. The protons on the oxazole ring (H-2 and H-5) would appear as singlets in the downfield region (typically δ 7-9 ppm) due to the aromatic and electron-withdrawing nature of the heterocyclic ring. The protons on the substituted phenyl ring would exhibit a more complex splitting pattern (likely an ABX system or a set of doublets and a doublet of doublets) in the aromatic region, with their chemical shifts influenced by the positions of the bromo and chloro substituents.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom. The carbons of the oxazole ring are expected to resonate at characteristic chemical shifts, with C-2 and C-4 typically appearing further downfield than C-5. The carbons of the phenyl ring would show six distinct signals, with the carbons directly attached to the halogens (C-Br and C-Cl) exhibiting chemical shifts influenced by the heavy atom effect and electronegativity.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| 2 | ~8.1 | ~151 |

| 4 | - | ~138 |

| 5 | ~7.5 | ~125 |

| 1' | - | ~132 |

| 2' | - | ~120 |

| 3' | ~7.8 (d) | ~134 |

| 4' | - | ~130 |

| 5' | ~7.6 (dd) | ~130 |

| 6' | ~7.4 (d) | ~128 |

Predicted values are based on data from similar structures and are for illustrative purposes. Actual values may vary. beilstein-journals.orgbiointerfaceresearch.com

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY) for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings. researchgate.net For this compound, COSY would show correlations between the coupled protons on the phenyl ring, helping to confirm their relative positions. No cross-peaks would be expected for the singlet protons of the oxazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. researchgate.net It allows for the direct assignment of the carbon signal for each protonated carbon by correlating the ¹H and ¹³C chemical shifts.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): While not critical for the primary structure elucidation of this relatively rigid molecule, ROESY can provide information about through-space proximity of protons. This could be useful to confirm the planar structure and the relative orientation of the rings.

By combining the information from these advanced spectroscopic techniques, a complete and unambiguous structural characterization of this compound can be achieved. The high-resolution mass spectrometry data confirms the elemental composition, while the comprehensive NMR analysis provides the detailed atomic connectivity and a three-dimensional picture of the molecule.

Application of Heteronuclear NMR for Halogenated Systems

Heteronuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structural framework of halogenated organic molecules like this compound. Beyond standard ¹H and ¹³C NMR, the presence of heteroatoms such as nitrogen, and in specialized applications, even halogens like ¹⁹F or ³⁵/³⁷Cl and ⁷⁹/⁸¹Br (though less common for the latter two due to their quadrupolar nature), can provide profound structural detail.

For this compound, ¹⁵N NMR spectroscopy would be particularly informative. The chemical shift of the nitrogen atom in the oxazole ring is sensitive to the electronic environment and the substitution pattern on the adjacent phenyl ring. The electron-withdrawing effects of the bromine and chlorine atoms would influence the shielding of the nitrogen nucleus, resulting in a characteristic chemical shift.

Two-dimensional heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are critical for assigning the ¹H and ¹³C signals unambiguously.

HSQC: This experiment correlates the chemical shifts of protons directly attached to carbon atoms. For the oxazole ring, it would link the protons at positions 2 and 5 to their respective carbons.

HMBC: This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is crucial for connecting the phenyl ring to the oxazole moiety. For instance, correlations would be expected between the oxazole C4 and protons on the phenyl ring, and between the oxazole protons and the substituted phenyl carbons.

The presence of bromine and chlorine atoms induces significant changes in the ¹³C NMR spectrum. The carbon atom directly bonded to the bromine (C2' of the phenyl ring) would exhibit a downfield shift, and its signal may be broadened due to quadrupolar relaxation effects of the bromine isotopes. Similarly, the carbon attached to chlorine (C4') will also be shifted downfield. The precise chemical shifts provide a fingerprint of the substitution pattern.

Table 1: Hypothetical ¹³C and ¹⁵N NMR Data for this compound

| Atom | Chemical Shift (ppm) | Notes |

|---|---|---|

| C2 | ~150-155 | Oxazole ring carbon |

| C4 | ~135-140 | Oxazole ring carbon, attached to phenyl |

| C5 | ~120-125 | Oxazole ring carbon |

| C1' | ~130-135 | Phenyl ring, point of attachment |

| C2' | ~120-125 | Phenyl ring, attached to Bromine |

| C3' | ~130-135 | Phenyl ring |

| C4' | ~130-135 | Phenyl ring, attached to Chlorine |

| C5' | ~125-130 | Phenyl ring |

| C6' | ~128-133 | Phenyl ring |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) Spectroscopy: The IR spectrum is dominated by bands corresponding to the vibrations of the oxazole and substituted phenyl rings. Key expected absorptions include:

C=N stretching of the oxazole ring, typically in the 1650-1590 cm⁻¹ region.

C=C stretching vibrations of the aromatic phenyl and heterocyclic oxazole rings, appearing in the 1600-1450 cm⁻¹ range.

C-O-C stretching of the oxazole ring, usually observed between 1180-1020 cm⁻¹.

C-H stretching from the aromatic and oxazole rings, above 3000 cm⁻¹.

C-Cl and C-Br stretching vibrations are found in the fingerprint region, typically below 800 cm⁻¹. The C-Cl stretch is often in the 800-600 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, around 600-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring breathing modes are often strong in the Raman spectrum. The symmetric stretches of the C-Br and C-Cl bonds would also be Raman active, providing confirmatory evidence for their presence.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational modes accurately. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Oxazole C=N Stretch | 1650-1590 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| Oxazole C-O-C Stretch | 1180-1020 | IR |

| C-Cl Stretch | 800-600 | IR, Raman |

X-ray Absorption Spectroscopy (XAS) and Related Techniques

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. wikipedia.orgstanford.eduberstructuralbioportal.org For this compound, XAS can be performed at the K-edges of chlorine and bromine to probe their respective environments.

The EXAFS region of the XAS spectrum, which consists of oscillations well above the absorption edge, contains information about the coordination environment of the absorbing atom. wikipedia.orgquantumdetectors.comung.si By analyzing the EXAFS data, one can determine the bond lengths, coordination numbers, and degree of disorder for the neighboring atoms. ung.silibretexts.org

At the Bromine K-edge: The EXAFS analysis would provide a precise measurement of the C-Br bond length. Furthermore, it could reveal information about the distances to the adjacent carbon atoms within the phenyl ring.

At the Chlorine K-edge: Similarly, EXAFS at the chlorine K-edge would determine the C-Cl bond distance with high accuracy.

This technique is particularly valuable because it does not require crystalline samples and can be applied to materials in various states. ung.sisynchrotron.org.au

The XANES region, located at and just above the absorption edge, is sensitive to the oxidation state and the local geometry of the absorbing atom. wikipedia.orguu.nlnih.gov The shape and energy of the absorption edge provide a fingerprint of the chemical environment.

For this compound, the XANES spectra at the Br and Cl K-edges would confirm the covalent nature of the C-Halogen bonds. nih.gov The features in the near-edge region are influenced by transitions of core electrons to unoccupied molecular orbitals. wikipedia.orgmdpi.com Theoretical modeling is often required to interpret these features in detail, providing insight into the electronic structure of the molecule. mdpi.com The high intensity of synchrotron X-ray sources allows for the detection of elements at very low concentrations. diamond.ac.uk

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The definitive method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-ray Diffraction (SCXRD). mdpi.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. mdpi.comnih.gov

For this compound, a successful SCXRD analysis would:

Unambiguously confirm the connectivity of the atoms.

Provide precise bond lengths for all bonds, including the C-Br, C-Cl, and the bonds within the oxazole and phenyl rings. aps.orgnih.gov

Determine the torsion angle between the plane of the phenyl ring and the plane of the oxazole ring, which is a key conformational parameter. mdpi.combath.ac.uk

Reveal intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which govern the crystal packing. mdpi.com

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~95-105 |

| Volume (ų) | ~1500-2000 |

| Z | 4 |

| C-Br bond length (Å) | ~1.88-1.92 |

| C-Cl bond length (Å) | ~1.72-1.76 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of the target compound and for the assessment of its purity.

Column Chromatography: This is a standard preparative technique used to isolate the synthesized this compound from starting materials and by-products. A silica (B1680970) gel stationary phase is commonly used, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The separation is based on the differential adsorption of the components to the silica gel.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. The retention factor (Rf) value is a characteristic of the compound in a given solvent system and serves as an indicator of its polarity.

High-Performance Liquid Chromatography (HPLC): For rigorous purity assessment, HPLC is the method of choice. A reversed-phase C18 column is typically employed, with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water. The compound would elute at a specific retention time, and the purity is determined by the area percentage of its peak in the chromatogram. A purity level of >95% is generally required for detailed spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for both separation and identification. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides the mass-to-charge ratio of the compound and its fragments, which helps in confirming its molecular weight and structural features.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For a molecule such as this compound, with its aromatic and heterocyclic nature, reversed-phase HPLC is a particularly suitable technique.

In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a C18 column, which has octadecylsilane-grafted silica particles, is a common choice for the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. mdpi.com The ratio of these solvents can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. The addition of small amounts of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase. sielc.com

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, as the aromatic and oxazole rings in the compound absorb ultraviolet light. A DAD has the advantage of providing spectral information across a range of wavelengths, which aids in peak identification and purity assessment.

A hypothetical HPLC method for the analysis of this compound could be developed as follows. The primary objective would be to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any potential impurities or degradation products.

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

| Expected Retention Time | ~ 12.5 minutes |

This method would likely provide good resolution and sensitivity for this compound. The gradient elution is crucial for separating compounds with a range of polarities, which is often the case in synthetic reaction mixtures.

Gas Chromatography (GC) with Selective Detectors for Halogenated Aromatic Compounds

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a sufficiently low boiling point to be volatilized without decomposition, GC is a viable analytical method. A key aspect of GC analysis for this compound is the choice of detector.

Due to the presence of bromine and chlorine atoms, an Electron Capture Detector (ECD) is an exceptionally suitable choice. The ECD is highly sensitive to electrophilic functional groups, particularly halogens, and can detect these compounds at very low concentrations. This selectivity is advantageous as it minimizes interference from non-halogenated matrix components.

The GC separation itself would be performed on a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The temperature of the GC oven is a critical parameter that is typically programmed to increase during the analysis (a temperature ramp). This allows for the efficient elution of compounds with different boiling points, resulting in sharp peaks. The initial oven temperature, ramp rate, and final temperature are all optimized to achieve the best separation. chromatographyonline.com

A plausible GC-ECD method for the analysis of this compound is outlined below. The goal is to obtain a well-resolved peak for the target analyte with high sensitivity.

Table 2: Hypothetical GC-ECD Parameters for the Analysis of this compound

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Nitrogen or Argon/Methane (P5) |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Start at 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Electron Capture Detector (ECD) |

| Detector Temperature | 300 °C |

| Makeup Gas Flow | 30 mL/min |

| Expected Retention Time | ~ 14 minutes |

This GC-ECD method would offer excellent sensitivity and selectivity for the trace analysis of this compound, making it suitable for applications such as environmental monitoring or determining low-level impurities.

Computational Chemistry and Theoretical Modeling of 4 2 Bromo 4 Chlorophenyl Oxazole

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a robust and widely used computational method for predicting the structural and electronic properties of organic molecules. irjweb.com For 4-(2-Bromo-4-chlorophenyl)oxazole, DFT calculations would be employed to determine its most stable three-dimensional conformation, known as the ground state geometry.

The process involves an iterative optimization that minimizes the total energy of the molecule with respect to the positions of its atoms. A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a sufficiently large basis set, for instance, 6-311++G(d,p), to accurately describe the electronic distribution. irjweb.comresearchgate.net

Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) (Note: The following data is illustrative to demonstrate typical results from DFT calculations and is not from published experimental work on this specific molecule.)

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C-Br | Carbon-Bromine bond length | 1.89 Å |

| C-Cl | Carbon-Chlorine bond length | 1.75 Å |

| C-O (oxazole) | Average Carbon-Oxygen bond length in the ring | 1.36 Å |

| C-N (oxazole) | Average Carbon-Nitrogen bond length in the ring | 1.38 Å |

| Angles | ||

| C-C-Br | Angle involving the bromine substituent | 121.5° |

| C-C-Cl | Angle involving the chlorine substituent | 119.8° |

| Dihedral Angle |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally implies high chemical reactivity, low kinetic stability, and higher polarizability, as less energy is required to excite an electron from the ground state. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole (B20620) and phenyl rings, while the LUMO may be distributed across the π-system, influenced by the electronegative halogen atoms.

From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as the electrophilicity index (ω), which quantifies the energy stabilization when the molecule acquires additional electronic charge from its environment. nih.gov

Table 2: Illustrative Predicted Electronic Properties for this compound (Note: The following data is illustrative.)

| Parameter | Symbol | Predicted Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.52 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.88 | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 4.64 | Chemical reactivity, stability |

Reaction Mechanism Predictions and Energy Profiles

Computational modeling can map out the entire energy landscape of a chemical reaction, providing insights that are often difficult to obtain experimentally.

For any proposed reaction involving this compound, such as a Suzuki coupling at the C-Br position, computational methods can identify the transition state (TS). The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path.

Locating the TS structure and calculating its energy allows for the determination of the activation barrier (Ea), which is the energy difference between the reactants and the transition state. A high activation barrier indicates a slow reaction, while a low barrier suggests a faster reaction. This analysis is invaluable for predicting reaction feasibility, understanding regioselectivity, and optimizing reaction conditions.

Once the activation barrier and vibrational frequencies of the reactants and the transition state are calculated, theories like Transition State Theory (TST) can be applied to predict the reaction rate constant (k). TST provides a fundamental link between the microscopic properties of molecules and macroscopic reaction kinetics.

For more complex, unimolecular reactions where energy distribution among vibrational modes is crucial, the Rice-Ramsperger-Kassel-Marcus (RRKM) theory may be employed. RRKM theory calculates the microcanonical rate constant as a function of the molecule's internal energy, providing a more detailed picture of the reaction dynamics than conventional TST. The application of these theories would enable a comprehensive kinetic profile for reactions involving this compound. nih.gov

Spectroscopic Parameter Prediction

Computational chemistry is also a powerful tool for predicting and interpreting various types of molecular spectra.

DFT and its time-dependent extension, TD-DFT, can be used to predict spectroscopic parameters. For instance, calculations of vibrational frequencies can help assign the peaks observed in experimental Infrared (IR) and Raman spectra to specific molecular motions, such as C-H stretches, C=N vibrations of the oxazole ring, or C-halogen stretches. researchgate.netnih.gov

Furthermore, TD-DFT can predict the electronic absorption spectrum (UV-Visible). The calculations yield the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. This allows for a direct comparison between theoretical and experimental data, aiding in structural confirmation and understanding the electronic nature of the molecule.

Table 3: Illustrative Predicted Spectroscopic Parameters for this compound (Note: The following data is illustrative.)

| Spectroscopy Type | Parameter | Predicted Value | Corresponding Assignment |

|---|---|---|---|

| UV-Visible (TD-DFT) | λmax | 275 nm | π → π* transition of the conjugated system |

| Vibrational (IR) | Wavenumber | ~1610 cm-1 | C=N stretching of the oxazole ring |

| Wavenumber | ~1580 cm-1 | C=C aromatic ring stretching | |

| Wavenumber | ~1050 cm-1 | C-Cl stretching |

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a valuable step in structural elucidation. By employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), the ¹H and ¹³C NMR chemical shifts of this compound can be calculated. These calculations are generally performed on the optimized geometry of the molecule in a simulated solvent environment to mimic experimental conditions.

The predicted chemical shifts are then referenced against a standard, commonly tetramethylsilane (B1202638) (TMS). It is important to note that predicted values may systematically deviate from experimental ones, and thus, a scaling factor or a linear regression analysis is often applied to improve the accuracy of the prediction.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H-2' | 7.95 | C-2 | 151.2 |

| H-5' | 7.68 | C-4 | 138.5 |

| H-5 | 7.45 | C-5 | 125.8 |

| H-6' | 7.30 | C-1' | 133.0 |

| C-2' | 122.5 | ||

| C-3' | 131.8 | ||

| C-4' | 135.1 | ||

| C-5' | 129.5 | ||

| C-6' | 130.2 |

Note: The numbering of atoms is based on standard IUPAC nomenclature for the phenyl and oxazole rings.

In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be calculated. These provide valuable information about the connectivity of atoms and the dihedral angles between them. For instance, the predicted ³J(H,H) coupling constants for the protons on the phenyl ring would be consistent with an ortho, meta, and para substitution pattern.

Calculation of Vibrational Frequencies and Intensities

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can predict these vibrational frequencies and their corresponding intensities. The calculations are performed at the same level of theory as the geometry optimization.

The calculated harmonic frequencies often overestimate the experimental frequencies due to the neglect of anharmonicity and the use of a finite basis set. Therefore, the computed frequencies are typically scaled by an empirical factor to provide a better correlation with experimental data. The analysis of the potential energy distribution (PED) allows for the assignment of each calculated vibrational mode to specific molecular motions, such as stretching, bending, or torsional vibrations.

Table 2: Selected Predicted Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

| 3145 | 3020 | 25.5 | C-H stretching (oxazole) |

| 3105 | 2981 | 18.2 | C-H stretching (aromatic) |

| 1620 | 1555 | 45.8 | C=N stretching (oxazole) |

| 1585 | 1522 | 52.1 | C=C stretching (aromatic) |

| 1470 | 1411 | 38.9 | C-C stretching (aromatic) |

| 1150 | 1104 | 65.3 | C-O-C stretching (oxazole) |

| 1080 | 1037 | 78.6 | C-Cl stretching |

| 680 | 653 | 85.1 | C-Br stretching |

These theoretical spectra can be compared with experimental spectra to confirm the structure of the synthesized compound and to understand the vibrational characteristics of the different functional groups within the molecule.

Non-Covalent Interaction Analysis

The study of non-covalent interactions is essential for understanding the crystal packing and, consequently, the physical properties of a solid-state material. Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are two powerful computational techniques used for this purpose.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule. The surface is colored according to a normalized contact distance (d_norm), which highlights regions of close intermolecular contacts.

For this compound, the Hirshfeld surface analysis would likely reveal several key intermolecular interactions. Red spots on the d_norm surface would indicate close contacts, such as hydrogen bonds and halogen bonds. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The expected contributions of the most significant interactions to the total Hirshfeld surface area are:

H···H contacts: These are generally the most abundant interactions, arising from the interactions between hydrogen atoms on adjacent molecules.

Cl···H/H···Cl contacts: The presence of the chlorine atom allows for the formation of weak hydrogen bonds with hydrogen atoms of neighboring molecules.

Br···H/H···Br contacts: Similar to chlorine, the bromine atom can also participate in halogen bonding with hydrogen atoms.

O···H/H···O contacts: The oxygen atom of the oxazole ring can act as a hydrogen bond acceptor.

N···H/H···N contacts: The nitrogen atom of the oxazole ring can also participate in weak hydrogen bonding.

π-π stacking: Interactions between the aromatic phenyl ring and the oxazole ring of adjacent molecules can also contribute to the crystal stability.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a theoretical framework that analyzes the electron density topology to characterize chemical bonding, including non-covalent interactions. Within QTAIM, the presence of a bond critical point (BCP) between two atoms is an indication of an interaction. The properties of the electron density at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide information about the nature and strength of the interaction.

Reactivity and Transformations of 4 2 Bromo 4 Chlorophenyl Oxazole

Electrophilic Aromatic Substitution Reactions on the Oxazole (B20620) Ring and Halogenated Phenyl Moiety

Oxazole Ring: Electrophilic substitution on an oxazole ring is generally difficult unless the ring is activated by electron-donating groups. pharmaguideline.comnumberanalytics.com The order of reactivity for electrophilic attack on the oxazole ring itself is typically C4 > C5 > C2. pharmaguideline.com Since the C4 position is already substituted in the target molecule, any potential electrophilic attack would be directed to the C5 position. wikipedia.orgtandfonline.com However, the bulky 2-bromo-4-chlorophenyl group may sterically hinder this position. Reactions like nitration and sulfonation are generally challenging on the oxazole core. pharmaguideline.comyoutube.com

Halogenated Phenyl Moiety: The phenyl ring is substituted with two halogen atoms, which are deactivating groups for electrophilic aromatic substitution (EAS). These reactions, such as nitration or further halogenation, would require harsh conditions and are expected to be sluggish. The directing effects of the existing halogens would orient incoming electrophiles. Both bromine and chlorine are ortho-, para-directing. Therefore, substitution would be predicted to occur at positions ortho or para to the halogens, specifically at the C3 and C5 positions of the phenyl ring. The mechanism involves the generation of a strong electrophile, which is then attacked by the π-electrons of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. jove.comlibretexts.orglibretexts.org Subsequent deprotonation restores the aromaticity. jove.commasterorganicchemistry.com

Nucleophilic Substitution Reactions on the Oxazole Ring and Carbon-Halogen Bonds

Direct nucleophilic substitution on the oxazole ring is generally rare and often leads to ring cleavage rather than substitution. pharmaguideline.com However, certain positions can be made reactive. The C2 position is the most electron-deficient and acidic, making it susceptible to deprotonation by a strong base (a process called metallation). pharmaguideline.comwikipedia.org This generates a 2-lithio-oxazole intermediate, which can then react with various electrophiles. wikipedia.org However, these lithiated intermediates can be unstable. pharmaguideline.com If a good leaving group were present at the C2 position, nucleophilic aromatic substitution would be most likely to occur there. wikipedia.orgcutm.ac.in

A notable reaction is the radical C-H arylation of oxazoles at the C2 position using aryl iodides, which can proceed via a base-promoted homolytic aromatic substitution mechanism. acs.org

Direct nucleophilic aromatic substitution (S_NAr) on the C-Br or C-Cl bonds of the phenyl ring is highly unlikely due to the absence of strong electron-withdrawing activating groups. The most significant and synthetically useful transformations at these positions occur via organometallic pathways, particularly transition-metal-catalyzed cross-coupling reactions, which are discussed in the following section.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The presence of two different halogen atoms on the phenyl ring (bromine and chlorine) is the most synthetically valuable feature of 4-(2-Bromo-4-chlorophenyl)oxazole. This allows for selective, stepwise functionalization. The difference in bond strength and reactivity between the C-Br and C-Cl bonds is the key to this selectivity. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the Pd(0) catalyst to the carbon-halogen bond follows the order C-I > C-Br > C-Cl. researchgate.netresearchgate.net This predictable reactivity allows for selective reaction at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.org For this compound, a Suzuki-Miyaura reaction is expected to proceed with high regioselectivity at the more reactive C-Br bond. researchgate.netnih.gov

By carefully selecting the palladium catalyst, ligands, and reaction conditions, one can couple a wide variety of aryl, heteroaryl, or alkyl boronic acids or esters at the C2 position of the phenyl ring. rsc.orgnih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgacs.org This leaves the 4-chloro-substituted phenyl group available for a second, different coupling reaction if desired.

Table 1: Predicted Regioselective Suzuki-Miyaura Coupling of this compound

| Boronic Acid (Ar-B(OH)₂) | Palladium Catalyst | Base | Solvent | Predicted Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 4-(2-Aryl-4-chlorophenyl)oxazole |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 4-(2-(4-Methoxyphenyl)-4-chlorophenyl)oxazole |

| Thiophen-3-ylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 4-(2-(Thiophen-3-yl)-4-chlorophenyl)oxazole |

This table is illustrative and based on general conditions for selective Suzuki-Miyaura couplings on similar dihalogenated substrates. rsc.orgnih.govresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthesis due to its broad scope and functional group tolerance. rug.nl

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound would selectively occur at the C-Br bond. nih.gov This allows for the introduction of a wide range of primary and secondary amines, as well as other nitrogen nucleophiles, at the C2 position of the phenyl ring. The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand is critical for achieving high yields and catalyst efficiency. wikipedia.orgnih.govacs.org Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the reaction, especially with less reactive aryl chlorides, though the C-Br bond is the primary site of reaction in this substrate. nih.gov

Table 2: Predicted Regioselective Buchwald-Hartwig Amination of this compound

| Amine (R¹R²NH) | Palladium Precatalyst | Ligand | Base | Predicted Product |

| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | 4-(4-Chloro-2-morpholinophenyl)oxazole |

| Aniline | Pd(OAc)₂ | tBuBrettPhos | KOt-Bu | 4-(4-Chloro-2-(phenylamino)phenyl)oxazole |

| Benzylamine | G3-XPhos | XPhos | K₃PO₄ | 4-(2-(Benzylamino)-4-chlorophenyl)oxazole |

This table is illustrative and based on general conditions for selective Buchwald-Hartwig aminations on similar dihalogenated substrates. wikipedia.orgnih.govacs.org

Cycloaddition Reactions of the Oxazole Ring (e.g., Diels-Alder as a Diene)

The oxazole ring can function as an azadiene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org Generally, oxazoles are electron-deficient dienes and thus participate readily in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. However, the presence of electron-donating groups on the oxazole ring can facilitate reactions with a wider range of dienophiles. pharmaguideline.com For this compound, the electron-withdrawing nature of the substituted phenyl group at the C4 position influences the electronic properties of the azadiene system.

The course of the Diels-Alder reaction with oxazoles is often complex. The initial cycloaddition adduct, a bicyclic intermediate with an oxygen bridge, is frequently unstable and undergoes subsequent rearrangement. wikipedia.org The reaction of an oxazole with an alkene typically leads to the formation of a substituted pyridine (B92270) after the elimination of water from the initial adduct. When an alkyne is used as the dienophile, the reaction often yields a furan (B31954) derivative.

The reactivity of the oxazole can be enhanced by using Lewis acids, which coordinate to the nitrogen atom, increasing the ring's electron deficiency and accelerating the cycloaddition. tandfonline.com

Below is a table summarizing the expected outcomes from the Diels-Alder reaction of this compound with various types of dienophiles.

Table 1: Potential Diels-Alder Reactions of this compound

| Dienophile Type | Example Dienophile | Expected Product Class |

|---|---|---|

| Electron-rich Alkenes | Enol ethers, Enamines | Substituted Pyridines |

| Simple Alkenes | Ethylene, Propylene | Substituted Pyridines (often requires catalysis) |

| Alkynes | Acetylene, Substituted alkynes | Substituted Furans |

| Heterodienophiles | Imines, Carbonyls | Various heterocycles (e.g., oxazolines) |

**6.5. Rearrangement Reactions

The Cornforth rearrangement is a well-documented thermal rearrangement specific to 4-acyloxazoles. In this reaction, the acyl group at the C4 position and the substituent at the C5 position of the oxazole ring exchange places. The mechanism is understood to proceed through a thermal pericyclic ring-opening to form a nitrile ylide intermediate, which then cyclizes to yield the rearranged oxazole.

It is critical to note that the subject compound, This compound , does not undergo the Cornforth rearrangement directly. This is because the substituent at the C4 position is an aryl group (2-bromo-4-chlorophenyl), not an acyl group. The Cornforth rearrangement is exclusively a reaction of 4-acyl -substituted oxazoles. Therefore, for this transformation to be relevant, the 2-bromo-4-chlorophenyl group would first need to be replaced by an acyl functionality, which would constitute a different starting compound.

Oxidation and Reduction Pathways of the Oxazole and Aryl Moieties

Oxidation Pathways

The oxidation of this compound can occur at either the oxazole ring or the substituted phenyl moiety, depending on the reaction conditions.

Oxidation of the Oxazole Ring: The oxazole ring is susceptible to photo-oxidation by singlet oxygen (¹O₂). murdoch.edu.aunih.gov This reaction is a [4+2] cycloaddition where singlet oxygen acts as the dienophile, reacting across the C2 and C5 positions of the oxazole ring. researchgate.net This process forms an unstable bicyclic endoperoxide intermediate. researchgate.net This intermediate typically undergoes further rearrangement, leading to the cleavage of the oxazole ring and the formation of triamides or other degradation products. murdoch.edu.auresearchgate.net The rate of this photo-oxidation can be influenced by the substituents on the oxazole ring. nih.gov

Oxidation of the Aryl Moiety: The 2-bromo-4-chlorophenyl group is generally robust under mild oxidizing conditions. However, under high-temperature conditions, such as combustion, this moiety will degrade. Studies on the thermal degradation of related compounds like brominated flame retardants show that heating leads to the cleavage of carbon-halogen bonds, releasing halogen radicals (Br• and Cl•). wikipedia.orgresearchgate.net These radicals can propagate further reactions, and the degradation of the aromatic ring can lead to the formation of various smaller halogenated organic compounds, as well as hydrogen bromide (HBr) and hydrogen chloride (HCl). researchgate.net Under certain conditions, the thermal degradation of halogenated aromatic compounds can also lead to the formation of toxic polyhalogenated dibenzofurans and dibenzodioxins. wikipedia.org

Reduction Pathways

The reduction of this compound can selectively target the halogen substituents on the phenyl ring or, under more forcing conditions, the oxazole ring itself.

Reduction of the Aryl Moiety (Dehalogenation): The bromine and chlorine atoms on the phenyl ring can be removed via catalytic hydrogenation. organic-chemistry.orgresearchwithrutgers.com This is typically achieved using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source, such as hydrogen gas (H₂) or transfer hydrogenation reagents like ammonium (B1175870) formate. organic-chemistry.orgthieme-connect.de The carbon-bromine bond is generally easier to reduce than the carbon-chlorine bond. organic-chemistry.orgresearchwithrutgers.com This allows for selective monodehalogenation (removal of just the bromine atom) by carefully controlling the reaction conditions, such as the catalyst loading and reaction time. organic-chemistry.org More vigorous conditions are required to cleave the more stable carbon-chlorine bond. researchwithrutgers.com

Reduction of the Oxazole Ring: The oxazole ring is relatively stable towards many reducing agents. slideshare.net However, it can be reduced under specific and often harsh conditions. For instance, reduction with a nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can lead to the opening of the oxazole ring. tandfonline.com Polarographic reduction has also been shown to occur at the C2 position. tandfonline.com Generally, the reduction of the aryl halides is a more common and synthetically useful transformation for this class of compounds than the reduction of the stable oxazole ring.

Advanced Applications in Materials Science and Chemical Synthesis

Role as Versatile Building Blocks in Complex Organic Synthesis

The 4-(2-Bromo-4-chlorophenyl)oxazole scaffold serves as a highly valuable and versatile building block in the intricate world of complex organic synthesis. The presence of both bromine and chlorine atoms on the phenyl ring offers chemists a strategic advantage, allowing for selective and sequential chemical modifications. This is primarily achieved through palladium-catalyzed cross-coupling reactions, where the differing reactivity of the C-Br and C-Cl bonds is exploited to introduce diverse molecular functionalities in a controlled manner.

The greater reactivity of the C-Br bond allows for selective transformations, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, at the 2-position of the phenyl ring, while leaving the C-Cl bond at the 4-position available for subsequent reactions. youtube.com This stepwise functionalization is crucial for the construction of complex, multi-substituted aromatic compounds. For example, a Suzuki-Miyaura coupling can introduce an aryl group at the bromine site, and this can be followed by a subsequent coupling at the chlorine site, leading to precisely substituted biphenyl (B1667301) derivatives. chemrxiv.org The oxazole (B20620) ring itself, though generally less reactive, can also undergo C-H functionalization to further enhance molecular complexity. lifechemicals.com

The following table illustrates potential transformations of this compound, highlighting its utility as a versatile building block.

| Reaction Type | Reagents | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 4-(2-Aryl-4-chlorophenyl)oxazole |

| Heck Reaction | Alkene, Pd catalyst, base | 4-(2-Alkenyl-4-chlorophenyl)oxazole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-(2-Alkynyl-4-chlorophenyl)oxazole |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 4-(2-Amino-4-chlorophenyl)oxazole |

| Cyanation | Cyanide source, Pd catalyst | 4-(2-Cyano-4-chlorophenyl)oxazole |

This table represents potential synthetic transformations based on established reactivity patterns of similar compounds.

Precursors for Functional Materials and Optoelectronic Applications

The unique electronic and structural characteristics of this compound make it an excellent precursor for creating advanced functional materials with potential applications in optoelectronics. The ability to extend the π-conjugated system through modifications of this core structure is particularly relevant for the development of materials for Organic Light-Emitting Diodes (OLEDs).

Through cross-coupling reactions, various moieties that enhance hole or electron transport can be attached to the phenyl-oxazole core. For instance, incorporating carbazole (B46965) or arylamine units can improve hole-transporting properties, a key factor for efficient OLEDs. Furthermore, the rigid structure of the oxazole ring, combined with the potential to create sterically hindered molecules through substitutions, makes it a candidate for developing materials with Aggregation-Induced Emission (AIE) properties. researchgate.netresearchgate.net AIE materials are highly sought after for solid-state lighting and sensors, as they are highly fluorescent in the solid state. ontosight.ai

The table below outlines potential functional materials that could be synthesized from this compound.

| Functional Material | Potential Synthetic Modification | Application |

| OLED Emitter | Coupling with fluorescent or phosphorescent moieties | Organic Light-Emitting Diodes |

| AIE-active Material | Introduction of rotor-like structures (e.g., tetraphenylethylene) | Solid-state lighting, sensors |

| Hole-Transport Material | Attachment of electron-donating groups (e.g., triphenylamine) | OLEDs, organic photovoltaics |

| Electron-Transport Material | Introduction of electron-withdrawing groups | OLEDs, organic photovoltaics |

This table illustrates potential applications based on the known properties of related oxazole-based materials.

Strategies for Late-Stage Functionalization of Bioactive Scaffolds

Late-stage functionalization (LSF) is a critical strategy in modern drug discovery and materials science, enabling the modification of complex molecules at the final stages of synthesis. nih.gov This approach allows for the rapid diversification of a lead compound to explore structure-activity relationships. The this compound unit, when incorporated into a larger molecule, can serve as a versatile handle for LSF.

The different reactivities of the bromine and chlorine atoms provide a powerful tool for sequential modifications. The more reactive C-Br bond can be selectively targeted under mild conditions to introduce a variety of substituents without affecting other parts of the molecule. Following this, the less reactive C-Cl bond can be functionalized using more vigorous conditions or different catalytic systems, allowing for a second level of diversification. This controlled, stepwise approach is highly valuable for optimizing the properties of bioactive scaffolds.

The table below details potential LSF strategies using the this compound scaffold.

| Functionalization Step | Target Halogen | Reaction Type | Potential Introduced Group |

| First LSF | Bromine | Suzuki-Miyaura Coupling | Aryl, Heteroaryl |

| First LSF | Bromine | Heck Reaction | Alkenyl |

| Second LSF | Chlorine | Suzuki-Miyaura Coupling (harsher conditions) | Aryl, Heteroaryl |

| Second LSF | Chlorine | Buchwald-Hartwig Amination | Amino, Amido |

This table outlines potential sequential functionalization strategies based on the differential reactivity of the halogen atoms.

Development of Novel Catalytic Systems Utilizing Oxazole Scaffolds

The halogen atoms on the phenyl ring can be converted into other coordinating groups, such as phosphines, amines, or other heterocycles, to create bidentate or tridentate ligands. These custom-designed ligands can then be complexed with various transition metals to generate catalysts with tailored reactivity and selectivity for a wide array of organic transformations, including asymmetric catalysis.

The table below presents potential ligand structures that could be derived from this compound.

| Ligand Type | Synthetic Modification from this compound | Potential Catalytic Application |

| P,N-Ligand | Conversion of C-Br to a phosphine (B1218219) group | Asymmetric Hydrogenation, Cross-Coupling |

| N,N-Ligand | Conversion of C-Br to a nitrogen-containing heterocycle | Asymmetric Allylic Alkylation |

| N,O-Ligand | Introduction of a hydroxyl or ether group via C-Br functionalization | Lewis Acid Catalysis |

This table illustrates the potential for developing novel ligands and their applications based on the modification of the title compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.